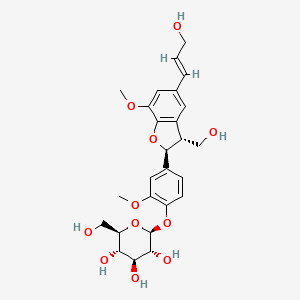

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside

Vue d'ensemble

Description

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside is a natural compound found in several plants . It belongs to the class of compounds known as lignans . It is a white crystalline powder and has been used in pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside is C26H32O11 . Its molecular weight is 520.52 g/mol . The exact mass is 520.19400 . The compound’s structure includes a benzofuran ring, a phenyl ring, and a glucopyranoside group .Physical And Chemical Properties Analysis

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside is a white crystalline powder . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique

Neolignan Glycoside from Angelica dahurica : Zhao et al. (2007) isolated a new neolignan glycoside, 4-O-β-D-glucopyranosyl-9-O-β-D-glucopyranosyl-(7R,8S)-dehydrodiconiferyl alcohol, from Angelica dahurica roots and elucidated its structure through spectral analysis (Zhao et al., 2007).

NMR Characterization of a Dihydrobenzofuran Lignan Glycoside : A study by Zhong (2008) identified and structurally elucidated a dihydrobenzofuran lignan glycoside, (7R,8S)-dehydrodiconiferyl alcohol-4,9-di-O-β-D-glucopyranoside, from Glehnia littoralis (Zhong, 2008).

Seco-Neolignan Glycoside from Ailanthus altissima : Tan, Ouyang, and Wu (2012) discovered a new seco-neolignan glycoside, seco-dehydrodiconiferyl alcohol-4-O-β-D-glucopyranoside, in Ailanthus altissima root bark. They also found that three neolignan glycosides showed moderate inhibitory effects on tobacco mosaic virus replication (Tan et al., 2012).

Neolignan and Phenylethanoid Glycosides from Verbascum salviifolium Boiss : This research identified two neolignan glucosides from Verbascum salviifolium Boiss., including dehydrodiconiferyl alcohol-9'-O-b-D-glucopyranoside, and demonstrated their scavenging properties toward the DPPH radical (Neolignan and Phenylethanoid Glycosides Boiss, 2004).

Chemical Constituents of Heracleum dissectum and Their Cytotoxic Activity : Gao et al. (2014) identified a new neolignan glycoside, (7S, 8R)-dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside-9′-n-butanol ether, from Heracleum dissectum roots, which showed moderate cytotoxic activities against various cancer cell lines (Gao et al., 2014).

An Anti-inflammatory C-stiryl Iridoid from Camptosorus sibiricus Rupr. : Wang et al. (2019) isolated compounds from Camptosorus sibiricus Rupr., including dehydrodiconiferyl alcohol-9'-O-β-d-glucopyranoside, and found that they exhibited inhibitory effects on nitric oxide production in macrophages (Wang et al., 2019).

Reassessing the Claimed Cytokinin-Substituting Activity of Dehydrodiconiferyl Alcohol Glucoside : Witvrouw et al. (2023) reevaluated the cytokinin-substituting and cell-division-promoting activity of dehydrodiconiferyl alcohol glucoside, finding no evidence for its uptake by plant cells or any observable activity in their experiments (Witvrouw et al., 2023).

Mécanisme D'action

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h3-6,8-10,16,20-24,26-32H,7,11-12H2,1-2H3/b4-3+/t16-,20+,21+,22-,23+,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWHQAUMLDQOFU-QXGRHDLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dioxo-N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzothiazole-1-carboxamide](/img/no-structure.png)